(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile
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Overview
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile is a complex organic compound that features a benzimidazole core, a nitrophenyl group, and a hydroxyethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the condensation of 2-aminobenzimidazole with 4-(2-hydroxyethylthio)-3-nitrobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions on the benzimidazole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
(2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)sulfanyl]-3-nitrophenyl}prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(2-hydroxyethylsulfanyl)-3-nitrophenyl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c19-11-13(18-20-14-3-1-2-4-15(14)21-18)9-12-5-6-17(26-8-7-23)16(10-12)22(24)25/h1-6,9-10,23H,7-8H2,(H,20,21)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXDMXBYIPQOD-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)SCCO)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)SCCO)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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